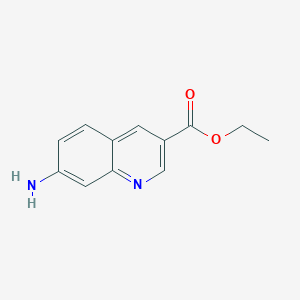

Ethyl 7-aminoquinoline-3-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 7-aminoquinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-2-16-12(15)9-5-8-3-4-10(13)6-11(8)14-7-9/h3-7H,2,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILSSELQOYSUBGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C2C=C(C=CC2=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60432202 | |

| Record name | Ethyl 7-aminoquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60432202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

339290-20-9 | |

| Record name | Ethyl 7-aminoquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60432202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 7-aminoquinoline-3-carboxylate: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Ethyl 7-aminoquinoline-3-carboxylate is a heterocyclic building block of significant interest in medicinal chemistry and materials science. Its quinoline core, substituted with both an electron-donating amino group and an electron-withdrawing ethyl carboxylate group, imparts a unique combination of chemical reactivity and potential for biological activity. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, outlines a plausible synthetic pathway, and explores its current and potential applications, particularly in the realm of pharmaceutical development. While experimental data for this specific molecule is not extensively available in public literature, this guide synthesizes information from analogous structures and predictive models to offer valuable insights for researchers in the field.

Introduction: The Quinoline Scaffold in Drug Discovery

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its rigid, bicyclic aromatic structure provides a versatile framework for the spatial presentation of functional groups, enabling interaction with a wide array of biological targets. The introduction of an amino group at the 7-position and an ethyl carboxylate at the 3-position of the quinoline nucleus, as in this compound, creates a molecule with distinct electronic properties and multiple points for chemical modification. This strategic functionalization makes it a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications, including but not limited to antimalarial, anticancer, and anti-inflammatory agents.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The following section details the known and predicted properties of this compound.

General and Predicted Physical Properties

| Property | Value | Source |

| CAS Number | 339290-20-9 | [2] |

| Molecular Formula | C₁₂H₁₂N₂O₂ | [1] |

| Molecular Weight | 216.23 g/mol | [1] |

| Appearance | Predicted to be a solid at room temperature | N/A |

| Melting Point | Not experimentally determined in available literature. | N/A |

| Boiling Point (Predicted) | 380.4 ± 22.0 °C | [3] |

| Density (Predicted) | 1.246 ± 0.06 g/cm³ | [3] |

| pKa (Predicted) | 4.88 ± 0.25 | [3] |

Solubility Profile

Predicted Solubility:

-

Soluble in: Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF)

-

Sparingly soluble in: Methanol, Ethanol, Chloroform, Dichloromethane

-

Insoluble in: Water, Hexanes

A systematic solubility study would be required to definitively establish its solubility in a range of solvents.

Spectroscopic Characterization

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of chemical compounds. While experimental spectra for this compound are not widely published, this section outlines the expected spectral features based on its chemical structure and data from analogous compounds.

Mass Spectrometry (MS)

Predicted mass spectrometry data suggests the following adducts would be observable:

| Adduct | Predicted m/z |

| [M+H]⁺ | 217.09715 |

| [M+Na]⁺ | 239.07909 |

| [M-H]⁻ | 215.08259 |

| [M]⁺ | 216.08932 |

Data sourced from PubChem CID 9877801.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring, the protons of the ethyl group, and the protons of the amino group. The chemical shifts of the aromatic protons will be influenced by the electronic effects of the amino and carboxylate substituents.

¹³C NMR: The carbon NMR spectrum will display signals for the twelve unique carbon atoms in the molecule, including the carbonyl carbon of the ester, the aromatic carbons of the quinoline ring, and the carbons of the ethyl group.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is predicted to exhibit characteristic absorption bands corresponding to its functional groups:

-

N-H stretching: Two bands in the region of 3300-3500 cm⁻¹ for the primary amine.

-

C=O stretching: A strong absorption band around 1700-1730 cm⁻¹ for the ester carbonyl group.

-

C-N stretching: In the region of 1250-1350 cm⁻¹.

-

C-O stretching: In the region of 1000-1300 cm⁻¹.

-

Aromatic C-H and C=C stretching: Multiple bands in the regions of 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹, respectively.

Synthesis and Reactivity

As a key building block, the synthesis and reactivity of this compound are of prime importance for its utility in organic synthesis.

Proposed Synthetic Route

While a specific, detailed protocol for the synthesis of this compound is not prevalent in the literature, a plausible route can be designed based on established quinoline synthesis methodologies, such as the Gould-Jacobs reaction.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol (Proposed):

-

Step 1: Condensation. 3-Aminoaniline is reacted with diethyl (ethoxymethylene)malonate, typically without a solvent or in a high-boiling solvent, to form the intermediate enamine adduct.

-

Step 2: Thermal Cyclization. The intermediate adduct is heated in a high-boiling solvent such as Dowtherm A to induce cyclization, yielding Ethyl 4-hydroxy-7-aminoquinoline-3-carboxylate.

-

Step 3: Chlorination. The hydroxyl group at the 4-position is converted to a chlorine atom using a chlorinating agent like phosphorus oxychloride (POCl₃).

-

Step 4: Reductive Dechlorination. The 4-chloro substituent is removed via catalytic hydrogenation (e.g., using H₂ gas and a palladium on carbon catalyst) to afford the final product, this compound.

Disclaimer: This is a proposed synthetic route and would require experimental optimization and validation.

Chemical Reactivity

The chemical reactivity of this compound is dictated by its key functional groups: the amino group, the ethyl ester, and the quinoline ring itself.

Caption: Key reactive sites on this compound.

-

Amino Group: The primary amino group at the 7-position is a nucleophilic site and can readily undergo reactions such as N-alkylation, N-acylation, and diazotization followed by Sandmeyer-type reactions to introduce a variety of substituents.

-

Ethyl Ester Group: The ester functionality can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides or other carboxylic acid derivatives. It can also undergo transesterification reactions.

-

Quinoline Ring: The quinoline ring system can participate in electrophilic aromatic substitution reactions, with the positions of substitution directed by the existing amino and ester groups.

Applications in Research and Development

The structural features of this compound make it a valuable starting material for the synthesis of a diverse range of compounds with potential therapeutic applications.

-

Antimalarial Drug Development: The quinoline scaffold is the basis for many antimalarial drugs. This compound serves as a key intermediate in the synthesis of novel quinoline-based antimalarial agents.[1]

-

Anticancer Research: Quinoline derivatives have shown promise as anticancer agents.[5] The amino and ester groups of the title compound provide handles for the synthesis of libraries of compounds for screening against various cancer cell lines.

-

Development of Bioactive Molecules: Its versatile chemical properties allow for its use in the creation of novel bioactive molecules for a wide range of therapeutic targets.[1]

Conclusion

This compound is a strategically functionalized quinoline derivative with significant potential as a building block in synthetic and medicinal chemistry. While a comprehensive set of experimental data is not yet widely available, this technical guide has provided a detailed overview of its predicted chemical and physical properties, a plausible synthetic route, and its key areas of application. As research into novel quinoline-based therapeutics continues to expand, the importance of versatile intermediates like this compound is set to grow, making it a compound of considerable interest to the scientific community.

References

- 1. This compound [myskinrecipes.com]

- 2. This compound | 339290-20-9 [chemicalbook.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. PubChemLite - this compound (C12H12N2O2) [pubchemlite.lcsb.uni.lu]

- 5. Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4 H-pyrano[3,2- c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of Ethyl 7-Aminoquinoline-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 7-aminoquinoline-3-carboxylate is a crucial heterocyclic building block in medicinal chemistry and drug discovery. Its quinoline core is a prevalent scaffold in a wide array of pharmacologically active compounds, including antimalarial, anticancer, and antibacterial agents. The presence of the amino group at the 7-position and the carboxylate at the 3-position provides versatile handles for further molecular elaboration, making it a valuable starting material for the synthesis of diverse compound libraries. This guide provides a detailed exploration of the primary synthetic pathways to this important intermediate, offering field-proven insights and step-by-step protocols for its preparation.

Strategic Approaches to the Quinoline Core

The synthesis of the quinoline ring system is a well-established area of organic chemistry, with several named reactions providing reliable access to this privileged scaffold. For the specific target of this compound, two principal retrosynthetic disconnections are most viable:

-

The Gould-Jacobs Reaction: This powerful method involves the condensation of an aniline derivative with diethyl ethoxymethylenemalonate (DEEM), followed by a high-temperature cyclization to form the 4-hydroxyquinoline-3-carboxylate core. To achieve the desired 7-amino substitution, a strategic choice of the starting aniline is paramount. A common and effective approach is to utilize a precursor with a nitro group at the meta-position, which can be subsequently reduced to the target amine.

-

Functionalization of a Pre-formed Quinoline Ring: This strategy relies on the synthesis of a quinoline core bearing a suitable leaving group at the 7-position, typically a halogen, which can then be displaced by an amino group or a surrogate. This approach offers flexibility in the introduction of the amino functionality late in the synthetic sequence.

This guide will detail both pathways, providing a comparative analysis of their advantages and practical considerations.

Pathway 1: The Gould-Jacobs Approach via a Nitro Intermediate

This pathway is a robust and frequently employed method for accessing 4-hydroxyquinoline-3-carboxylates. The causality behind this choice lies in the commercial availability of starting materials and the reliability of the cyclization and subsequent reduction steps.

Reaction Scheme

Figure 1: The Gould-Jacobs pathway to this compound.

Step-by-Step Experimental Protocols

Step 1: Synthesis of Ethyl 4-hydroxy-7-nitroquinoline-3-carboxylate

This step employs the classic Gould-Jacobs reaction. The initial condensation of 3-nitroaniline with DEEM is typically performed at a moderate temperature, followed by a high-temperature cyclization in a high-boiling solvent like Dowtherm A or diphenyl ether.

-

Protocol:

-

In a round-bottom flask, combine 3-nitroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

-

Heat the mixture with stirring at 120-140 °C for 1-2 hours. The reaction can be monitored by the evolution of ethanol.

-

To the resulting crude intermediate, add a high-boiling solvent such as Dowtherm A (approx. 5-10 mL per gram of aniline).

-

Heat the mixture to 250-260 °C for 30-60 minutes. A precipitate will form upon successful cyclization.

-

Cool the reaction mixture to room temperature and add hexane or petroleum ether to precipitate the product fully.

-

Collect the solid by filtration, wash with hexane, and dry to afford ethyl 4-hydroxy-7-nitroquinoline-3-carboxylate.

-

Step 2: Reduction of the Nitro Group to Synthesize Ethyl 7-amino-4-hydroxyquinoline-3-carboxylate

The reduction of the nitro group can be achieved through various methods. Catalytic hydrogenation offers a clean reaction profile, while metal-acid reductions, such as with tin(II) chloride, are also highly effective.

-

Protocol (Catalytic Hydrogenation):

-

Suspend ethyl 4-hydroxy-7-nitroquinoline-3-carboxylate (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.

-

Add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 5-10 mol%).

-

Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously at room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst, washing with the solvent.

-

Concentrate the filtrate under reduced pressure to yield ethyl 7-amino-4-hydroxyquinoline-3-carboxylate.[1]

-

-

Protocol (Tin(II) Chloride Reduction):

-

Dissolve ethyl 4-hydroxy-7-nitroquinoline-3-carboxylate (1.0 eq) in ethanol or glacial acetic acid.

-

Add an excess of tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq).

-

Heat the mixture at reflux for 2-4 hours, monitoring the reaction by TLC.

-

Cool the reaction mixture and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the desired aminoquinoline.[2]

-

Step 3: Deoxygenation of the 4-Hydroxy Group

The final step to obtain the target molecule involves the removal of the 4-hydroxy group. This can be a challenging transformation. A two-step procedure involving chlorination followed by reductive dehalogenation is a common strategy.

-

Protocol:

-

Chlorination: Treat ethyl 7-amino-4-hydroxyquinoline-3-carboxylate with a chlorinating agent like phosphorus oxychloride (POCl₃) to yield ethyl 7-amino-4-chloroquinoline-3-carboxylate. This reaction is typically performed at elevated temperatures.

-

Reductive Dehalogenation: The resulting 4-chloro derivative can be reduced using catalytic hydrogenation with a palladium catalyst and a base, such as triethylamine or potassium carbonate, to facilitate the removal of the chlorine atom.

-

Pathway 2: Amination of a 7-Chloroquinoline Precursor

This alternative pathway offers a convergent approach where the quinoline core is first constructed with a chloro-substituent at the 7-position, which is then converted to the amino group.

Reaction Scheme

References

Spectroscopic data for Ethyl 7-aminoquinoline-3-carboxylate

An In-depth Technical Guide to the Spectroscopic Characterization of Ethyl 7-aminoquinoline-3-carboxylate

This guide provides a comprehensive overview of the essential spectroscopic data for the structural elucidation and quality control of this compound (CAS: 339290-20-9), a pivotal heterocyclic building block in medicinal chemistry.[1][2] Designed for researchers, chemists, and drug development professionals, this document synthesizes theoretical principles with practical, field-proven methodologies for acquiring and interpreting nuclear magnetic resonance (NMR), infrared (IR), mass spectrometry (MS), and ultraviolet-visible (UV-Vis) data.

Molecular Structure and Physicochemical Properties

This compound belongs to the aminoquinoline class, a scaffold of significant interest due to its prevalence in bioactive molecules.[1] Understanding its three-dimensional structure and the electronic influence of its functional groups—the quinoline core, the C7 amino group, and the C3 ethyl ester—is fundamental to interpreting its spectral output.

Molecular Formula: C₁₂H₁₂N₂O₂[3] Molecular Weight: 216.24 g/mol [4]

Below is a diagram illustrating the chemical structure and the standard numbering of the quinoline ring system, which will be used for spectral assignments throughout this guide.

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR are required for unambiguous structural confirmation.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the number of different proton environments and their neighboring protons. The expected chemical shifts (δ) are influenced by the aromatic quinoline system and the electronic effects of the amino (electron-donating) and ester (electron-withdrawing) groups.

Table 1: Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~8.9 - 9.1 | Singlet (s) | 1H | H2 | H2 is adjacent to the ring nitrogen and the C3 ester, leading to significant deshielding. |

| ~8.5 - 8.7 | Singlet (s) | 1H | H4 | H4 is deshielded by the aromatic system and the ring nitrogen. |

| ~7.8 - 8.0 | Doublet (d) | 1H | H5 | H5 is part of the benzenoid ring and couples with H6. |

| ~7.0 - 7.2 | Doublet (d) | 1H | H8 | H8 is ortho to the electron-donating amino group, causing upfield shift; couples with H6. |

| ~6.8 - 7.0 | Doublet of doublets (dd) | 1H | H6 | H6 is coupled to both H5 and H8. Its position is influenced by the ortho amino group. |

| ~6.0 - 6.5 | Broad Singlet (s) | 2H | -NH₂ | Amine protons are typically broad and their chemical shift is concentration and solvent dependent. |

| ~4.3 - 4.4 | Quartet (q) | 2H | -OCH₂CH₃ | Methylene protons are adjacent to the ester oxygen and coupled to the methyl protons. |

| ~1.3 - 1.4 | Triplet (t) | 3H | -OCH₂CH₃ | Methyl protons are coupled to the adjacent methylene protons. |

Note: These are predicted values based on established principles of NMR spectroscopy and data from analogous quinoline structures.[5][6] Actual experimental values may vary slightly.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments. The quinoline core presents a set of distinct signals in the aromatic region, while the ethyl ester carbons are found in the aliphatic region.

Table 2: Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|

| ~166 | C=O (Ester) | The ester carbonyl carbon is highly deshielded. |

| ~150 | C7 | Carbon atom bearing the electron-donating amino group. |

| ~148 | C2 | Carbon adjacent to ring nitrogen, significantly deshielded. |

| ~147 | C8a | Quaternary carbon at the ring junction. |

| ~138 | C4 | Aromatic CH carbon, deshielded by the ring system. |

| ~129 | C5 | Aromatic CH carbon. |

| ~125 | C3 | Carbon bearing the ester group. |

| ~122 | C4a | Quaternary carbon at the ring junction. |

| ~118 | C6 | Aromatic CH carbon, shielded by the adjacent amino group. |

| ~108 | C8 | Aromatic CH carbon, significantly shielded by the ortho amino group. |

| ~61 | -OCH₂CH₃ | Methylene carbon of the ethyl ester. |

| ~14 | -OCH₂CH₃ | Methyl carbon of the ethyl ester. |

Note: Predicted values are based on data for similar quinoline derivatives.[5][6][7] Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ carbons.[8]

Experimental Protocol for NMR Spectroscopy

A self-validating protocol ensures reproducibility and data integrity.

-

Sample Preparation: Dissolve ~10-15 mg of this compound in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Causality: DMSO-d₆ is an excellent choice due to its high polarity, which effectively dissolves a wide range of organic compounds, and its residual solvent peak does not typically interfere with the aromatic or aliphatic regions of interest.

-

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

Causality: Higher field strengths provide better signal dispersion and resolution, which is critical for resolving complex coupling patterns in the aromatic region.

-

-

¹H NMR Acquisition:

-

Acquire data over a spectral width of 0-12 ppm.

-

Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

-

Co-add at least 16 scans to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire data over a spectral width of 0-200 ppm.

-

Use a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon.

-

Co-add a sufficient number of scans (e.g., 1024 or more) to overcome the low natural abundance of ¹³C.

-

-

Data Processing: Process the acquired Free Induction Decay (FID) with an exponential multiplication (line broadening of ~0.3 Hz for ¹H, ~1-2 Hz for ¹³C) and Fourier transform. Phase and baseline correct the spectrum. Calibrate the chemical shifts using the residual DMSO solvent peak (δ = 2.50 ppm for ¹H, δ = 39.52 ppm for ¹³C) as an internal standard.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying key functional groups within a molecule. The spectrum is a unique fingerprint that confirms the presence of the amine, ester, and aromatic functionalities.

Table 3: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

|---|---|---|---|

| 3450 - 3300 | Medium, Doublet | N-H Symmetric & Asymmetric Stretch | Primary Amine (-NH₂) |

| 3100 - 3000 | Medium-Weak | C-H Aromatic Stretch | Quinoline Ring |

| 2980 - 2850 | Medium-Weak | C-H Aliphatic Stretch | Ethyl Group (-CH₂, -CH₃) |

| ~1710 | Strong | C=O Stretch | Ester Carbonyl |

| 1620 - 1580 | Strong-Medium | C=C and C=N Stretch | Quinoline Ring |

| ~1250 | Strong | C-O Stretch | Ester Linkage |

Note: Values are typical ranges for the specified functional groups.[9][10]

Experimental Protocol for ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a modern, convenient technique requiring minimal sample preparation.

-

Instrument Preparation: Record a background spectrum of the clean ATR crystal (e.g., diamond or germanium).

-

Causality: This step is crucial to subtract the absorbance of the ambient atmosphere (CO₂, H₂O) and the instrument itself from the final sample spectrum.

-

-

Sample Application: Place a small amount (1-2 mg) of the solid this compound powder directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Co-add 16-32 scans at a resolution of 4 cm⁻¹ over the range of 4000-650 cm⁻¹.

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) is the gold standard for confirming the molecular formula.

Table 4: Predicted High-Resolution Mass Spectrometry Data

| Ion Adduct | Formula | Predicted m/z |

|---|---|---|

| [M+H]⁺ | C₁₂H₁₃N₂O₂⁺ | 217.09715 |

| [M+Na]⁺ | C₁₂H₁₂N₂O₂Na⁺ | 239.07909 |

| [M]⁺˙ | C₁₂H₁₂N₂O₂⁺˙ | 216.08932 |

Data derived from predictive models.[3] The [M+H]⁺ ion is typically the most abundant in Electrospray Ionization (ESI) positive mode.

Fragmentation Pattern

In techniques like Electron Ionization (EI) or Collision-Induced Dissociation (CID), the molecular ion will fragment in a predictable manner. Key expected fragments for this compound include:

-

Loss of ethoxy radical (-•OCH₂CH₃): m/z ~171

-

Loss of ethanol (-CH₃CH₂OH): m/z ~170

-

Loss of the entire ester group: m/z ~143

Experimental Protocol for ESI-HRMS

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Infusion: Infuse the sample solution directly into the ESI source of a high-resolution mass spectrometer (e.g., TOF or Orbitrap) at a low flow rate (5-10 µL/min).

-

Causality: ESI is a soft ionization technique ideal for producing the intact protonated molecular ion [M+H]⁺, which is essential for accurate mass determination.

-

-

Data Acquisition: Acquire data in positive ion mode over a mass range that includes the expected molecular ion (e.g., m/z 100-500).

-

Validation: The experimentally measured mass of the molecular ion should be within 5 ppm of the theoretical calculated mass to confirm the elemental composition.

UV-Visible Spectroscopy

UV-Vis spectroscopy provides insight into the electronic transitions within the conjugated π-system of the molecule. The quinoline ring is an excellent chromophore.

The spectrum is expected to show multiple absorption bands characteristic of the extended aromatic system. The 7-amino group acts as a powerful auxochrome (a group that enhances absorption), causing a bathochromic (red) shift to a longer wavelength compared to unsubstituted quinoline-3-carboxylate.[11] The exact position of the absorption maxima (λ_max) will be solvent-dependent (solvatochromism).

Expected Absorption:

-

λ_max: Expected in the range of 320-380 nm, corresponding to π→π* transitions within the conjugated aminoquinoline system.[11]

Experimental Protocol for UV-Vis Spectroscopy

-

Solvent Selection: Choose a UV-grade solvent in which the compound is soluble (e.g., ethanol, methanol, or acetonitrile).

-

Sample Preparation: Prepare a stock solution of known concentration. Perform serial dilutions to create a working solution with an absorbance in the optimal range of 0.1-1.0 AU.

-

Causality: This ensures adherence to the Beer-Lambert Law for any quantitative analysis.

-

-

Data Acquisition:

-

Use a matched pair of quartz cuvettes. Fill one with the pure solvent (the blank) and the other with the sample solution.

-

Record a baseline spectrum with the blank cuvette.

-

Record the sample spectrum over a range of 200-600 nm.

-

Integrated Spectroscopic Workflow

The validation of this compound relies on the convergence of all spectroscopic data. The following workflow illustrates this integrated approach.

Caption: Integrated workflow for spectroscopic structural validation.

By systematically applying these techniques and protocols, researchers can confidently verify the identity, structure, and purity of this compound, ensuring the quality and reliability of their subsequent research and development activities.

References

- 1. This compound [myskinrecipes.com]

- 2. This compound [myskinrecipes.com]

- 3. PubChemLite - this compound (C12H12N2O2) [pubchemlite.lcsb.uni.lu]

- 4. 36926-83-7(Ethyl 2-aminoquinoline-3-carboxylate) | Kuujia.com [kuujia.com]

- 5. Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tsijournals.com [tsijournals.com]

- 7. rsc.org [rsc.org]

- 8. Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4 H-pyrano[3,2- c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. www2.egr.uh.edu [www2.egr.uh.edu]

- 11. researchgate.net [researchgate.net]

The Genesis of a Privileged Scaffold: A Technical Guide to the Discovery of Ethyl 7-aminoquinoline-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline core is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. This in-depth technical guide delves into the discovery of a key derivative, Ethyl 7-aminoquinoline-3-carboxylate. While a singular "discovery" paper for this specific molecule is not prominent in the historical literature, its synthesis is a classic illustration of established and robust organic chemistry principles. This guide reconstructs the most probable and scientifically sound pathway to its first synthesis, grounded in the foundational Gould-Jacobs reaction, and subsequent functional group manipulations. We will explore the causality behind the experimental choices, provide detailed protocols for each synthetic step, and present the necessary characterization data that validates the structure of this important scaffold.

Introduction: The Enduring Significance of the Quinoline Moiety

The quinoline scaffold, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, is a privileged structure in drug discovery. Its unique electronic and steric properties allow it to interact with a wide range of biological targets, leading to a broad spectrum of pharmacological activities. From the historical use of quinine as an antimalarial to the development of modern fluoroquinolone antibiotics and kinase inhibitors for cancer therapy, the quinoline nucleus has consistently proven to be a fertile ground for the development of novel therapeutic agents. The 7-aminoquinoline substitution, in particular, has been explored for its potential in antiviral and other medicinal applications. This guide focuses on the synthesis and characterization of this compound, a valuable building block for the elaboration of more complex and potentially bioactive molecules.

The Strategic Synthesis: A Multi-Step Approach

The most logical and historically consistent approach to the synthesis of this compound involves a three-stage process:

-

Formation of the Quinoline Core via the Gould-Jacobs Reaction: This classic reaction is the cornerstone for building the fundamental quinoline structure.

-

Activation of the 4-Position: The initial product of the Gould-Jacobs reaction is a 4-hydroxyquinoline. To enable its removal, the hydroxyl group is first converted into a better leaving group, typically a chloro group.

-

Reductive Deoxygenation: The final step involves the removal of the chloro group to yield the target molecule.

Caption: Overall synthetic workflow for this compound.

Experimental Protocols and Mechanistic Insights

Step 1: The Gould-Jacobs Reaction - Building the Quinoline Core

The Gould-Jacobs reaction is a robust and widely used method for the synthesis of 4-hydroxyquinolines.[1][2][3] It proceeds in two main stages: a nucleophilic substitution followed by a thermally induced cyclization.

Protocol:

-

Condensation: To a stirred solution of m-phenylenediamine in a suitable high-boiling solvent (e.g., diphenyl ether), an equimolar amount of diethyl ethoxymethylenemalonate is added.[4] The mixture is heated to a moderate temperature (typically 100-130 °C) for 1-2 hours. This initial step involves the nucleophilic attack of one of the amino groups of m-phenylenediamine on the electron-deficient double bond of diethyl ethoxymethylenemalonate, followed by the elimination of ethanol to form the intermediate, diethyl 2-((3-aminophenyl)amino)methylenemalonate.

-

Cyclization: The reaction temperature is then raised significantly (typically to 240-260 °C) and maintained for 20-30 minutes.[4] This high temperature provides the necessary energy for the intramolecular cyclization to occur. The reaction proceeds via a 6-electron electrocyclization, followed by tautomerization to the more stable aromatic 4-hydroxyquinoline system.

-

Isolation: Upon cooling, the reaction mixture is diluted with a hydrocarbon solvent (e.g., petroleum ether) to precipitate the product. The solid is then collected by filtration, washed with the hydrocarbon solvent, and dried to yield Ethyl 7-amino-4-hydroxyquinoline-3-carboxylate.

Caption: Mechanism of the Gould-Jacobs reaction.

Step 2: Chlorination of the 4-Hydroxyquinoline

The 4-hydroxyl group is a poor leaving group. To facilitate its removal, it is converted to a chloro group using a standard chlorinating agent like phosphorus oxychloride (POCl₃).

Protocol:

-

A mixture of Ethyl 7-amino-4-hydroxyquinoline-3-carboxylate and an excess of phosphorus oxychloride is heated at reflux for 2-4 hours.

-

After cooling, the excess phosphorus oxychloride is carefully removed under reduced pressure.

-

The residue is then cautiously poured onto crushed ice and neutralized with a base (e.g., ammonia solution or sodium carbonate) to precipitate the crude product.

-

The solid is collected by filtration, washed with water, and dried to give Ethyl 7-amino-4-chloroquinoline-3-carboxylate.

Step 3: Reductive Dechlorination

The final step is the removal of the 4-chloro substituent. Catalytic hydrogenation is a common and effective method for this transformation.[5][6][7]

Protocol:

-

Ethyl 7-amino-4-chloroquinoline-3-carboxylate is dissolved in a suitable solvent such as ethanol or ethyl acetate.

-

A catalytic amount of palladium on charcoal (Pd/C, typically 5-10 mol%) is added to the solution.

-

The mixture is subjected to a hydrogen atmosphere (typically from a balloon or a Parr hydrogenator) and stirred vigorously at room temperature until the reaction is complete (monitored by TLC).

-

The catalyst is removed by filtration through a pad of Celite.

-

The solvent is evaporated under reduced pressure to yield the final product, this compound.

Characterization and Data Validation

Table 1: Predicted Physicochemical and Spectroscopic Data for this compound

| Property | Predicted Value/Characteristic Signals |

| Molecular Formula | C₁₂H₁₂N₂O₂ |

| Molecular Weight | 216.24 g/mol |

| Appearance | Likely a pale yellow to brown solid |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ 8.8-9.0 (s, 1H, H-2), 8.3-8.5 (s, 1H, H-4), 7.8-8.0 (d, 1H, H-5), 7.0-7.2 (m, 2H, H-6, H-8), 5.5-6.0 (br s, 2H, -NH₂), 4.3-4.5 (q, 2H, -OCH₂CH₃), 1.3-1.5 (t, 3H, -OCH₂CH₃) |

| ¹³C NMR (DMSO-d₆, 100 MHz) | δ 165-167 (C=O), 150-152 (C-7), 148-150 (C-8a), 145-147 (C-2), 135-137 (C-4), 128-130 (C-5), 125-127 (C-4a), 118-120 (C-3), 115-117 (C-6), 108-110 (C-8), 60-62 (-OCH₂CH₃), 14-16 (-OCH₂CH₃) |

| IR (KBr, cm⁻¹) | ~3450-3300 (N-H stretch), ~1720 (C=O stretch, ester), ~1620 (C=N stretch), ~1580 (C=C stretch, aromatic) |

| Mass Spectrometry (EI) | m/z (%) = 216 [M]⁺, 188, 171, 143 |

Alternative Synthetic Considerations: The Béchamp Reduction

An alternative, though more dated, approach to introducing the amino group is the Béchamp reduction.[1][14][15][16][17] This would involve starting with a nitro-substituted aniline in the Gould-Jacobs reaction, followed by reduction of the nitro group to an amine. For instance, starting with m-nitroaniline would yield Ethyl 7-nitro-4-hydroxyquinoline-3-carboxylate. Subsequent reduction of the nitro group using iron in acidic media (the Béchamp conditions) would provide the 7-amino derivative. However, the direct use of m-phenylenediamine in the Gould-Jacobs reaction is generally more efficient.

Conclusion

The discovery and synthesis of this compound is a testament to the power and predictability of classical organic reactions. By strategically employing the Gould-Jacobs reaction, followed by well-established methods for functional group interconversion, this valuable chemical building block can be efficiently prepared. This guide provides a comprehensive and technically sound framework for understanding the synthesis and characterization of this important quinoline derivative, empowering researchers and drug development professionals to utilize this scaffold in the creation of novel and potentially life-saving medicines.

References

- 1. Béchamp reduction - Wikipedia [en.wikipedia.org]

- 2. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 3. Gould-Jacobs Reaction [drugfuture.com]

- 4. CCCC 1996, Volume 61, Issue 2, Abstracts pp. 268-275 | Collection of Czechoslovak Chemical Communications [pikka.uochb.cas.cz]

- 5. bio-protocol.org [bio-protocol.org]

- 6. researchgate.net [researchgate.net]

- 7. Hydrogenation of Quinolines and Aldehydes Catalyzed by a Pyrolyzed, Augmented Cobalt-Salen Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. NMR analysis of carboxylate isotopomers of 13C-metabolites by chemoselective derivatization with 15N-cholamine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. homepages.abdn.ac.uk [homepages.abdn.ac.uk]

- 12. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 13. Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. grokipedia.com [grokipedia.com]

- 15. Bechamp Reduction | Chem-Station Int. Ed. [en.chem-station.com]

- 16. Experimental study of Bechamp process for nitrobenzene reduction to aniline [d8.irins.org]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to Ethyl 7-aminoquinoline-3-carboxylate (CAS 339290-20-9)

For Researchers, Scientists, and Drug Development Professionals

Foreword

The quinoline scaffold represents a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities. Within this diverse family, Ethyl 7-aminoquinoline-3-carboxylate (CAS 339290-20-9) has emerged as a pivotal building block for the synthesis of novel compounds with significant potential in the realms of oncology and infectious diseases. This technical guide provides a comprehensive overview of the known properties, synthesis, and therapeutic prospects of this versatile intermediate and its derivatives, offering a valuable resource for researchers engaged in the exploration of new chemical entities for drug discovery.

Physicochemical Properties of the Quinoline Core

While experimental data for this compound is not extensively documented in publicly available literature, its physicochemical properties can be predicted based on its structure and data from related quinoline-3-carboxylate derivatives. These properties are crucial for understanding its behavior in biological systems and for the design of synthetic routes and formulations.

| Property | Predicted Value/Information | Source |

| Molecular Formula | C₁₂H₁₂N₂O₂ | PubChemLite[1] |

| Molecular Weight | 216.24 g/mol | --- |

| Boiling Point | 380.4 ± 22.0 °C | --- |

| Density | 1.246 ± 0.06 g/cm³ | --- |

| pKa | 4.88 ± 0.25 | --- |

| LogP | 1.7 | PubChemLite[1] |

| Appearance | Expected to be a solid | --- |

| Solubility | Likely soluble in organic solvents like DMSO and ethanol | --- |

| Storage | Store at 2-8°C, protected from light | --- |

Synthesis of the Quinoline Scaffold: A Strategic Approach

Proposed Synthetic Pathway

Caption: Proposed synthesis of this compound.

Experimental Considerations:

-

Gould-Jacobs Reaction: This reaction typically involves the condensation of an aniline with diethyl (ethoxymethylene)malonate (EMME) to form an intermediate, which then undergoes thermal cyclization at high temperatures (often in a high-boiling solvent like Dowtherm A) to yield the 4-hydroxyquinoline-3-carboxylate core. The amino group at the 7-position of the final product originates from the 3-aminoaniline starting material.

-

Deoxygenation: The 4-hydroxyl group can be removed through a two-step process. First, chlorination using a reagent like phosphorus oxychloride (POCl₃) would yield the 4-chloroquinoline derivative. Subsequent catalytic hydrogenation (e.g., using H₂ gas and a palladium on carbon catalyst) would then reductively remove the chlorine atom to afford the target compound, this compound.

Analytical Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. Standard analytical techniques would be employed:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Would show characteristic signals for the aromatic protons on the quinoline ring, the ethyl ester protons (a quartet and a triplet), and the protons of the amino group. The specific chemical shifts and coupling constants would be diagnostic of the substitution pattern. While specific data for this compound is not available, related structures show distinct aromatic region signals.[2]

-

¹³C NMR: Would reveal the number of unique carbon atoms in the molecule, including the carbonyl carbon of the ester and the carbons of the quinoline ring system.[2]

-

-

Mass Spectrometry (MS): Would provide the accurate mass of the molecule, confirming its elemental composition. The fragmentation pattern could also offer structural information. The predicted monoisotopic mass is 216.08987 Da.[1]

-

Infrared (IR) Spectroscopy: Would show characteristic absorption bands for the N-H stretching of the amino group, C=O stretching of the ester, and C=N and C=C stretching vibrations of the quinoline ring.

Role in Drug Discovery and Development

This compound serves as a critical intermediate in the synthesis of more complex molecules with potential therapeutic applications, primarily in the fields of cancer and malaria. The amino group at the 7-position provides a convenient handle for further chemical modifications, allowing for the introduction of various side chains to modulate the biological activity, selectivity, and pharmacokinetic properties of the resulting compounds.

Anticancer Potential of Quinoline-3-Carboxylate Derivatives

The quinoline core is a well-established pharmacophore in anticancer drug design. Derivatives of quinoline-3-carboxylate have demonstrated significant antiproliferative activity against various cancer cell lines.[3][4]

Mechanism of Action: The anticancer effects of quinoline derivatives are often multifactorial and can include:

-

Apoptosis Induction: Many quinoline-based compounds have been shown to induce programmed cell death (apoptosis) in cancer cells. This is often achieved through the upregulation of pro-apoptotic proteins (like Bax) and the downregulation of anti-apoptotic proteins (like Bcl-2).[5]

-

Kinase Inhibition: The quinoline scaffold can be designed to target and inhibit the activity of protein kinases that are crucial for cancer cell growth and survival, such as Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2).[5]

-

Cell Cycle Arrest: Some derivatives can halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating.

Structure-Activity Relationship (SAR) Insights:

Studies on related quinoline-3-carboxylate derivatives have provided valuable insights into the structural features that govern their anticancer activity. For instance, the nature and position of substituents on the quinoline ring and modifications of the ester group can significantly impact potency and selectivity.[3]

References

- 1. PubChemLite - this compound (C12H12N2O2) [pubchemlite.lcsb.uni.lu]

- 2. rsc.org [rsc.org]

- 3. Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 5. Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4 H-pyrano[3,2- c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of Aminoquinolines: A Technical Guide for Drug Discovery

Introduction: The Enduring Legacy of the Quinoline Scaffold in Antimalarial Chemotherapy

The quinoline ring system is a cornerstone in the history and current practice of antimalarial drug discovery. From the natural product quinine, isolated from cinchona bark, to the synthetic analogues that have formed the backbone of malaria treatment for decades, this privileged scaffold continues to be a focal point for medicinal chemists.[1][2] This guide provides an in-depth exploration of the structure-activity relationships (SAR) of aminoquinolines, a critical class of antimalarial agents. We will dissect the nuanced interplay between chemical structure and biological activity, offering insights for researchers, scientists, and drug development professionals engaged in the fight against malaria. Understanding the SAR of aminoquinolines is paramount for designing new agents that can overcome the persistent challenge of drug resistance.[3][4]

This document will delve into the two major classes of aminoquinolines, the 4-aminoquinolines and the 8-aminoquinolines, examining their distinct mechanisms of action and SAR profiles. We will explore the critical structural features that govern their efficacy, toxicity, and spectrum of activity against different stages of the Plasmodium parasite life cycle. Furthermore, this guide will provide detailed experimental protocols for the evaluation of novel aminoquinoline analogues, empowering researchers to advance their own drug discovery programs.

Part 1: The 4-Aminoquinolines - Targeting the Erythrocytic Stage

The 4-aminoquinolines, exemplified by the seminal drug chloroquine, are primarily effective against the asexual erythrocytic stages of the malaria parasite.[4] Their mechanism of action is intricately linked to the parasite's digestion of hemoglobin in its acidic food vacuole.[5][6]

Mechanism of Action: Inhibition of Heme Detoxification

During its intraerythrocytic development, the parasite digests host hemoglobin, releasing large quantities of toxic free heme.[7] To protect itself, the parasite polymerizes this heme into an inert crystalline substance called hemozoin (also known as malaria pigment).[8] 4-Aminoquinolines, being weak bases, accumulate in the acidic food vacuole of the parasite via a process of ion trapping.[8] Once concentrated, they are thought to cap the growing hemozoin crystal, preventing further polymerization.[8][9] This leads to the buildup of toxic free heme, which induces oxidative stress and ultimately leads to parasite death.[6][7]

Below is a diagram illustrating the proposed mechanism of action of 4-aminoquinolines.

Caption: Mechanism of action of 4-aminoquinolines in the parasite's digestive vacuole.

Core Structure-Activity Relationships of 4-Aminoquinolines

The antimalarial activity of 4-aminoquinolines is highly dependent on the specific chemical functionalities at various positions of the quinoline ring and the nature of the amino side chain.

1. The Quinoline Ring:

-

Essential for Activity: The quinoline ring itself is a fundamental requirement for antimalarial activity.[10]

-

7-Chloro Group: The presence of an electron-withdrawing group, typically a chlorine atom, at the 7-position is crucial for high potency.[11][12] Replacing the 7-chloro group with an electron-donating group, such as a methyl group, leads to a complete loss of activity.[11] Other halogens like bromine and iodine at the 7-position can maintain or even enhance activity, while fluorine and trifluoromethyl groups tend to be less effective.[13]

-

Substitutions at Other Positions: Introduction of a methyl group at the 3-position generally decreases activity.[10] Any substitution at the 8-position tends to abolish the antimalarial effect.[12]

2. The 4-Amino Side Chain:

-

Essential for Activity: A substituted amino group at the 4-position is critical for activity.[10] This is typically a dialkylaminoalkyl side chain.[11]

-

Side Chain Length: The length of the carbon spacer between the two nitrogen atoms of the side chain is a key determinant of activity and can influence the drug's ability to overcome resistance.[7] Chains of two to five carbons are generally considered optimal for activity.[12] Interestingly, compounds with shorter or longer chains than that of chloroquine have shown activity against resistant parasite strains.[7]

-

Terminal Amino Group: A tertiary amine at the terminus of the side chain is important for the drug's activity.[7] The dialkyl groups, such as the two ethyl groups in chloroquine, are considered optimal for potency.[11]

-

Aromatic Rings in the Side Chain: The incorporation of an aromatic ring in the side chain can reduce the toxicity of the compound.[12]

The following table summarizes the key SAR findings for 4-aminoquinolines:

| Structural Feature | Modification | Effect on Antimalarial Activity | Reference(s) |

| Quinoline Ring | Removal or replacement | Loss of activity | [10] |

| 7-Position | Electron-withdrawing group (e.g., -Cl, -Br, -I) | Essential for high potency | [11][13] |

| Electron-donating group (e.g., -CH3) | Loss of activity | [11] | |

| 3-Position | Methyl substitution | Decreased activity | [10] |

| 8-Position | Any substitution | Abolished activity | [12] |

| 4-Amino Side Chain | Absence of side chain | Loss of activity | [10] |

| Carbon spacer length (2-5 carbons) | Optimal activity | [12] | |

| Shorter or longer spacer | Activity against resistant strains | [7] | |

| Terminal Amino Group | Tertiary amine | Important for activity | [7] |

| Dialkyl substitution (e.g., diethyl) | Optimal potency | [11] | |

| Side Chain Aromaticity | Introduction of an aromatic ring | Reduced toxicity | [12] |

Part 2: The 8-Aminoquinolines - Targeting the "Silent" Stages

The 8-aminoquinolines, with primaquine as the prototypical example, possess a unique and critical role in malaria chemotherapy.[14] Unlike the 4-aminoquinolines, their primary strength lies in their ability to eradicate the dormant liver stages (hypnozoites) of Plasmodium vivax and Plasmodium ovale, thus preventing relapse.[1][6] They also exhibit activity against the gametocyte stages of the parasite, which are responsible for transmission from humans to mosquitoes.[4]

Mechanism of Action: A Matter of Metabolic Activation

The precise mechanism of action of 8-aminoquinolines is less well-defined than that of their 4-amino counterparts and is believed to involve metabolic activation.[15] It is hypothesized that these compounds are metabolized in the host to generate reactive intermediates, possibly 5,6-dihydroxy-8-aminoquinolines, which can then induce oxidative stress within the parasite.[15] This oxidative damage is thought to interfere with the parasite's mitochondrial electron transport chain.

Core Structure-Activity Relationships of 8-Aminoquinolines

The SAR of 8-aminoquinolines is complex and distinct from that of the 4-aminoquinolines.

1. The Quinoline Ring:

-

6-Methoxy Group: The presence of a methoxy group at the 6-position, as seen in primaquine, is known to enhance activity.[16]

-

Substitutions at Other Positions: The introduction of substituents at other positions on the quinoline ring can have varied effects. For instance, substitutions at the 7-position generally lead to a loss of activity.[16]

2. The 8-Amino Side Chain:

-

Side Chain Structure: The structure of the aminoalkyl side chain at the 8-position is a critical determinant of both efficacy and toxicity. The length and branching of this chain influence the compound's pharmacokinetic properties and its interaction with metabolic enzymes.

It is important to note that a comprehensive understanding of the SAR of 8-aminoquinolines is still evolving, largely due to the complexity of their metabolism and the challenges in studying their mechanism of action.[15][17]

Part 3: Experimental Protocols for the Evaluation of Aminoquinoline Analogues

The development of novel aminoquinoline-based antimalarials requires robust and standardized methods for assessing their biological activity. This section provides detailed, step-by-step protocols for key in vitro assays.

Protocol 1: In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)

This assay is a widely used method to determine the 50% inhibitory concentration (IC50) of a compound against the asexual erythrocytic stages of Plasmodium falciparum.[18]

Materials:

-

P. falciparum culture (e.g., 3D7 or Dd2 strains)

-

Human red blood cells (RBCs)

-

Complete culture medium (RPMI-1640 supplemented with HEPES, sodium bicarbonate, hypoxanthine, gentamicin, and human serum or Albumax)

-

96-well microtiter plates

-

Test compounds (dissolved in DMSO)

-

SYBR Green I nucleic acid stain

-

Lysis buffer (e.g., Tris buffer containing saponin, Triton X-100, and EDTA)

-

Fluorescence plate reader

Step-by-Step Methodology:

-

Parasite Synchronization: Synchronize the P. falciparum culture to the ring stage using methods such as sorbitol treatment.

-

Preparation of Assay Plates:

-

Add 100 µL of complete culture medium to each well of a 96-well plate.

-

Prepare serial dilutions of the test compounds in the plate. A negative control (no drug) and a positive control (e.g., chloroquine) should be included.

-

-

Inoculation:

-

Prepare a parasite suspension with a final parasitemia of 0.5% and a hematocrit of 1.5%.

-

Add 100 µL of the parasite suspension to each well.

-

-

Incubation: Incubate the plates for 72 hours at 37°C in a controlled atmosphere (5% CO2, 5% O2, 90% N2).

-

Lysis and Staining:

-

After incubation, add 100 µL of lysis buffer containing SYBR Green I to each well.

-

Incubate the plates in the dark at room temperature for 1 hour.

-

-

Fluorescence Measurement: Read the fluorescence intensity of each well using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm).

-

Data Analysis: Calculate the IC50 values by plotting the percentage of parasite growth inhibition against the log of the drug concentration using appropriate software (e.g., GraphPad Prism).

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This assay is used to assess the general toxicity of a compound against mammalian cells, which is crucial for determining its selectivity index (SI).[19][20]

Materials:

-

Mammalian cell line (e.g., HepG2, HEK293)

-

Complete cell culture medium (e.g., DMEM or MEM with fetal bovine serum and penicillin-streptomycin)

-

96-well microtiter plates

-

Test compounds (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO or a suitable solubilizing agent

Step-by-Step Methodology:

-

Cell Seeding: Seed the mammalian cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Compound Treatment:

-

Prepare serial dilutions of the test compounds in the cell culture medium.

-

Remove the old medium from the cells and add the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control for toxicity.

-

-

Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition:

-

After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for another 3-4 hours to allow for the formation of formazan crystals.

-

-

Formazan Solubilization:

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the log of the drug concentration. The selectivity index is then calculated as CC50 / IC50.

The following diagram outlines the general workflow for the SAR evaluation of novel aminoquinoline analogues.

Caption: A general workflow for the synthesis and evaluation of novel aminoquinoline antimalarials.

Conclusion: The Future of Aminoquinoline Research

Despite the challenges of drug resistance, the aminoquinoline scaffold remains a highly valuable starting point for the development of new antimalarial agents.[3] A thorough understanding of the structure-activity relationships is the key to rationally designing novel compounds with improved potency, favorable safety profiles, and the ability to circumvent existing resistance mechanisms. By combining synthetic chemistry with robust biological evaluation, the scientific community can continue to leverage the power of the aminoquinoline core to develop the next generation of life-saving antimalarial drugs. The integration of modern drug design strategies, such as the development of hybrid molecules that combine the aminoquinoline pharmacophore with other active moieties, holds significant promise for overcoming the hurdles of resistance.[21][22]

References

- 1. Structural modifications of quinoline-based antimalarial agents: Recent developments - PMC [pmc.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. Quinoline resistance mechanisms in Plasmodium falciparum: the debate goes on - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. hilarispublisher.com [hilarispublisher.com]

- 5. Antimalarial 4-aminoquinolines: mode of action and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antimalarials, Aminoquinoline: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]

- 7. CHLOROQUINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. Structure-function relationships in chloroquine and related 4-aminoquinoline antimalarials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Quinolines- Antimalarial drugs.pptx [slideshare.net]

- 11. m.youtube.com [m.youtube.com]

- 12. m.youtube.com [m.youtube.com]

- 13. Structure-activity relationships for antiplasmodial activity among 7-substituted 4-aminoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Pharmacology of 8-aminoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. policycommons.net [policycommons.net]

- 16. iris.who.int [iris.who.int]

- 17. Considerations about the structure—activity relationships of 8-aminoquinoline antimalarial drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 18. bio-protocol.org [bio-protocol.org]

- 19. scielo.br [scielo.br]

- 20. scielo.br [scielo.br]

- 21. journals.asm.org [journals.asm.org]

- 22. mdpi.com [mdpi.com]

Methodological & Application

Application Note: A Comprehensive Protocol for the Synthesis of Ethyl 7-aminoquinoline-3-carboxylate

Abstract

This application note provides a detailed, two-part protocol for the synthesis of Ethyl 7-aminoquinoline-3-carboxylate, a key heterocyclic building block in medicinal chemistry. This quinoline derivative serves as a crucial intermediate in the development of various pharmaceutical compounds, including antimalarial agents and potential protein kinase inhibitors.[1][2][3] The described synthetic strategy is robust and relies on well-established chemical transformations. Part I details the construction of the quinoline scaffold via the Gould-Jacobs reaction to yield Ethyl 7-nitro-4-hydroxyquinoline-3-carboxylate. Part II outlines the subsequent chemoselective reduction of the nitro group to the target amine using a mild and efficient zinc-mediated system. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development, offering both a step-by-step experimental procedure and the underlying chemical principles.

Introduction and Strategic Overview

The quinoline core is a privileged scaffold in drug discovery, appearing in numerous natural products and synthetic bioactive compounds.[4] this compound, in particular, offers a versatile platform for further chemical modification at the C-7 amino group, making it a valuable precursor for creating libraries of novel therapeutic candidates.

The synthesis protocol presented herein follows a logical and field-proven two-step sequence. This approach ensures high yields and purity, starting from commercially available reagents.

Step 1: Gould-Jacobs Reaction. The synthesis commences with the construction of the core quinoline ring system. 3-Nitroaniline is reacted with diethyl ethoxymethylenemalonate (EMME) to form an enamine intermediate. This intermediate undergoes a thermally induced cyclization followed by tautomerization to furnish the stable 4-hydroxyquinoline ring system. This classic reaction is exceptionally reliable for generating substituted quinolones.[5]

Step 2: Nitro Group Reduction. The pivotal step involves the selective reduction of the nitro group at the C-7 position to an amine. While various methods exist, this protocol utilizes zinc dust in the presence of ammonium chloride.[6] This system provides a mild, safe, and effective alternative to catalytic hydrogenation, avoiding the need for specialized high-pressure equipment and pyrophoric catalysts.

Overall Synthetic Workflow

The complete synthetic pathway from starting materials to the final product is illustrated below.

Caption: Two-step synthesis of this compound.

Part I: Synthesis of Ethyl 7-nitro-4-hydroxyquinoline-3-carboxylate

This procedure details the formation of the quinoline ring via the Gould-Jacobs reaction. The selection of a high-boiling point solvent like Dowtherm A is critical for driving the thermal cyclization to completion.

Reagents and Materials

| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Role |

| 3-Nitroaniline | C₆H₆N₂O₂ | 138.12 | 13.81 g | 100 | Starting Material |

| Diethyl ethoxymethylenemalonate (EMME) | C₁₀H₁₆O₅ | 216.23 | 22.7 g (20.6 mL) | 105 | Starting Material |

| Dowtherm A | C₁₂H₁₀O/C₁₂H₁₀ | ~166 | 150 mL | - | High-Boiling Solvent |

| Ethanol | C₂H₅OH | 46.07 | 100 mL | - | Reaction/Wash Solvent |

| Hexanes | C₆H₁₄ | 86.18 | 100 mL | - | Wash Solvent |

Step-by-Step Experimental Protocol

-

Intermediate Formation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 3-nitroaniline (13.81 g, 100 mmol) and diethyl ethoxymethylenemalonate (22.7 g, 105 mmol).

-

Initial Reaction: Heat the mixture gently to ~110-120 °C with stirring. The reaction is exothermic and will proceed to form the enamine intermediate, releasing ethanol. Maintain this temperature for 2 hours.

-

Cyclization: Carefully add 150 mL of pre-heated Dowtherm A to the reaction mixture. Increase the temperature to 250-255 °C and maintain a steady reflux for 1 hour. The product will begin to precipitate as a solid.

-

Work-up and Isolation: Allow the reaction mixture to cool to below 100 °C. Add 100 mL of hexanes to dilute the Dowtherm A and aid in precipitation.

-

Filtration: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

-

Washing: Wash the filter cake thoroughly with 50 mL of ethanol, followed by 50 mL of hexanes to remove residual solvent and impurities.

-

Drying: Dry the resulting pale yellow solid under vacuum at 60 °C to a constant weight.

Expected Outcome: A pale yellow to light brown crystalline solid. Yields typically range from 80-90%.

Part II: Synthesis of this compound

This section describes the reduction of the nitro-substituted quinoline from Part I to the target 7-amino derivative. The use of zinc dust and ammonium chloride in an aqueous ethanol solution provides a mild and effective method for this transformation.[6]

Reagents and Materials

| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Role |

| Ethyl 7-nitro-4-hydroxyquinoline-3-carboxylate | C₁₂H₁₀N₂O₅ | 262.22 | 13.11 g | 50 | Starting Material |

| Zinc Dust (<10 µm) | Zn | 65.38 | 16.35 g | 250 | Reducing Agent |

| Ammonium Chloride | NH₄Cl | 53.49 | 13.37 g | 250 | Proton Source |

| Ethanol | C₂H₅OH | 46.07 | 200 mL | - | Solvent |

| Water (Deionized) | H₂O | 18.02 | 50 mL | - | Solvent |

| Celite® | - | - | ~5 g | - | Filtration Aid |

Step-by-Step Experimental Protocol

-

Reaction Setup: In a 500 mL three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and thermometer, suspend Ethyl 7-nitro-4-hydroxyquinoline-3-carboxylate (13.11 g, 50 mmol) in a mixture of ethanol (200 mL) and water (50 mL).

-

Addition of Reagents: Add ammonium chloride (13.37 g, 250 mmol) to the suspension. Begin vigorous stirring and heat the mixture to a gentle reflux (~80 °C).

-

Controlled Reduction: Once refluxing, add the zinc dust (16.35 g, 250 mmol) portion-wise over 30 minutes. Causality Note: Adding the zinc slowly helps to control the exothermic reaction and prevent excessive foaming.

-

Reaction Monitoring: Maintain the reflux with vigorous stirring for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed. The yellow color of the solution should fade.

-

Filtration: Cool the reaction mixture to room temperature. Filter the suspension through a pad of Celite® to remove the excess zinc and inorganic salts. Wash the Celite® pad with 50 mL of hot ethanol to ensure complete recovery of the product.

-

Product Isolation: Combine the filtrate and washings. Reduce the solvent volume by approximately 75% using a rotary evaporator.

-

Precipitation: Cool the concentrated solution in an ice bath. The product will precipitate. If precipitation is slow, add cold water dropwise to induce crystallization.

-

Final Purification: Collect the solid by vacuum filtration, wash with a small amount of cold water, and dry under vacuum. The product can be further purified by recrystallization from ethanol if necessary.

Expected Outcome: An off-white to light tan solid. Yields are typically in the range of 75-85%. The final compound is this compound.

Mechanism Visualization: The Gould-Jacobs Reaction

The core of Part I is the Gould-Jacobs reaction, which proceeds through a sequence of nucleophilic attack, elimination, and thermal cyclization.

Caption: Key mechanistic stages of the Gould-Jacobs reaction.

References

- 1. This compound [myskinrecipes.com]

- 2. This compound [myskinrecipes.com]

- 3. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of novel ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives and their biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes & Protocols: The Utility of Ethyl 7-aminoquinoline-3-carboxylate in Modern Cancer Research

Foreword: The Quinoline Scaffold as a Privileged Structure in Oncology

The quinoline ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to bind to a wide range of biological targets.[1][2] This versatile heterocyclic structure is the foundation for numerous FDA-approved drugs, including several potent kinase inhibitors used in clinical oncology.[1][3] Quinoline derivatives exert their anticancer effects through diverse mechanisms, including the inhibition of protein kinases crucial to tumor growth signaling pathways (e.g., PI3K/Akt/mTOR, Ras/Raf/MEK), the induction of apoptosis, disruption of cell cycle progression, and inhibition of angiogenesis.[4][5][6] Ethyl 7-aminoquinoline-3-carboxylate belongs to this promising class of molecules. As a functionalized quinoline, it presents a unique opportunity for exploration as a novel small molecule inhibitor in cancer research. This guide provides a comprehensive framework for investigating its potential, detailing not just the "how" but the "why" behind robust, reproducible experimental designs aimed at elucidating its mechanism of action and therapeutic potential.

Section 1: Postulated Mechanisms of Action

Based on the extensive literature on quinoline derivatives, this compound is hypothesized to interfere with key oncogenic processes.[5][7] The primary lines of investigation should focus on its potential as a kinase inhibitor and an inducer of programmed cell death (apoptosis).

Inhibition of Pro-Survival Signaling Pathways

A significant number of quinoline-based anticancer agents function by inhibiting protein kinases that drive cell proliferation and survival.[3][8] The PI3K/Akt/mTOR pathway is a central regulator of cell growth and is frequently dysregulated in cancer. It is a prime target for therapeutic intervention.[1] It is plausible that this compound could exert its effects by modulating one or more kinases within this critical pathway.

Caption: Postulated inhibition of the PI3K/Akt/mTOR signaling pathway.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial self-destruct mechanism that is often evaded by cancer cells. Many effective chemotherapeutic agents work by reactivating this process.[9] Quinoline derivatives have been shown to induce apoptosis through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial-mediated) pathways.[10] A primary hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[11]

Section 2: In Vitro Evaluation Protocols

The initial assessment of a novel compound's anticancer potential begins with a cascade of robust and reproducible in vitro assays. The goal is to determine the compound's cytotoxicity across various cancer cell lines and to begin dissecting its mechanism of action.

Caption: A typical workflow for in vitro screening of a novel anticancer compound.

Cell Viability and Cytotoxicity Assays

The first critical step is to determine the concentration-dependent effect of the compound on the viability and metabolic activity of cancer cells. The MTT and XTT assays are reliable, colorimetric methods for this purpose.[12]

Causality Behind the Choice: These assays measure the activity of mitochondrial dehydrogenases, which is typically proportional to the number of living cells.[13][14] A reduction in this activity is a strong indicator of either cytotoxicity (cell death) or cytostatic effects (inhibition of proliferation). XTT is often preferred over MTT as its formazan product is water-soluble, simplifying the protocol by removing the need for a solubilization step.

| Feature | MTT Assay | XTT Assay |

| Principle | Reduction of yellow MTT to purple, insoluble formazan.[12] | Reduction of pale XTT to orange, water-soluble formazan. |

| Solubilization | Required (e.g., DMSO, isopropanol).[15] | Not required. |

| Protocol | Multi-step: Reagent addition, incubation, solubilization, read.[13] | Simplified: Reagent addition, incubation, read.[12] |

| Throughput | Good, but solubilization step can be a bottleneck. | Excellent, more amenable to high-throughput screening.[12] |

| Absorbance | ~570 nm.[12] | ~450 nm.[12] |

Protocol: XTT Cell Viability Assay

This protocol provides a general framework. Optimization of cell seeding density and incubation times is recommended for each cell line.

Materials:

-

Cancer cell lines of interest

-

Complete culture medium (e.g., DMEM, RPMI-1640 with 10% FBS)

-

This compound

-

DMSO (for stock solution)

-

96-well flat-bottom cell culture plates

-

XTT reagent and activation solution (electron coupling reagent)

-

Phosphate-Buffered Saline (PBS)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count cells. Seed cells into a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well in 100 µL of medium).

-

Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[12]

-

-

Compound Treatment:

-

Prepare a 2X working solution of this compound by performing serial dilutions in culture medium from your DMSO stock.

-

Self-Validation Control: Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).[12] Include a "vehicle control" group that receives medium with the same final DMSO concentration as the treated wells.

-

Carefully remove the medium from the wells and add 100 µL of the medium containing the desired compound concentrations (or vehicle control). Also include "medium only" wells for blank subtraction.

-

Incubate for the desired exposure time (e.g., 48 or 72 hours).

-

-

XTT Reagent Addition:

-

Prepare the XTT/activation solution mixture according to the manufacturer's instructions immediately before use.

-

Add 50 µL of the XTT mixture to each well.

-

Incubate the plate for 2-4 hours at 37°C, protected from light, until the color change is apparent in the control wells.

-

-

Absorbance Measurement:

-

Gently shake the plate to ensure a uniform color distribution.

-

Measure the absorbance of the wells at a wavelength of 450 nm using a microplate reader. A reference wavelength of ~630 nm can be used to subtract background absorbance.[12]

-

-

Data Analysis:

-

Subtract the absorbance of the medium blank from all other readings.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control:

-

% Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100

-

-